molecular formula C38H42N3O7S+ B14690772 4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid CAS No. 32761-96-9

4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid

Cat. No.: B14690772
CAS No.: 32761-96-9
M. Wt: 684.8 g/mol
InChI Key: OXGLVKGLYONJST-UHFFFAOYSA-N
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Description

4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid is a complex organic compound that may have applications in various fields such as chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-2-methoxybenzenediazonium typically involves the diazotization of 4-Anilino-2-methoxyaniline using nitrous acid under acidic conditions. The reaction is carried out at low temperatures to stabilize the diazonium salt.

1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene can be synthesized through a Williamson ether synthesis, where 4-(methoxymethyl)phenol reacts with 1-(methoxymethyl)benzyl chloride in the presence of a strong base like sodium hydride.

2,4,6-trimethylbenzenesulfonic acid is usually prepared by sulfonation of mesitylene (1,3,5-trimethylbenzene) with sulfuric acid or oleum.

Industrial Production Methods

Industrial production methods for these compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The diazonium group in 4-Anilino-2-methoxybenzenediazonium can undergo oxidation to form azo compounds.

    Reduction: The nitro group in 4-Anilino-2-methoxybenzenediazonium can be reduced to an amino group.

    Substitution: The diazonium group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Copper(I) chloride or bromide for Sandmeyer reactions.

Major Products

    Azo Compounds: Formed from the oxidation of diazonium salts.

    Amines: Formed from the reduction of nitro groups.

    Halogenated Aromatics: Formed from substitution reactions.

Scientific Research Applications

Chemistry

These compounds can be used as intermediates in the synthesis of dyes, pigments, and pharmaceuticals.

Biology

Medicine

Some derivatives may have therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action for these compounds depends on their specific chemical structure. For example, diazonium compounds can act as electrophiles in substitution reactions, while sulfonic acids can act as strong acids in catalysis.

Molecular Targets and Pathways

    Electrophilic Substitution: Targets aromatic rings in organic molecules.

    Catalysis: Sulfonic acids can catalyze esterification and other acid-catalyzed reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Nitroaniline: Similar to 4-Anilino-2-methoxybenzenediazonium but with a nitro group instead of a diazonium group.

    Phenoxybenzenes: Similar to 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene but with different substituents.

    Mesitylene Sulfonic Acid: Similar to 2,4,6-trimethylbenzenesulfonic acid but with different methyl group positions.

Uniqueness

The combination of these three chemical entities in one compound provides unique properties that may not be found in other similar compounds. This uniqueness can be leveraged in specialized applications in research and industry.

Properties

CAS No.

32761-96-9

Molecular Formula

C38H42N3O7S+

Molecular Weight

684.8 g/mol

IUPAC Name

4-anilino-2-methoxybenzenediazonium;1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene;2,4,6-trimethylbenzenesulfonic acid

InChI

InChI=1S/C16H18O3.C13H12N3O.C9H12O3S/c1-17-11-13-3-7-15(8-4-13)19-16-9-5-14(6-10-16)12-18-2;1-17-13-9-11(7-8-12(13)16-14)15-10-5-3-2-4-6-10;1-6-4-7(2)9(8(3)5-6)13(10,11)12/h3-10H,11-12H2,1-2H3;2-9,15H,1H3;4-5H,1-3H3,(H,10,11,12)/q;+1;

InChI Key

OXGLVKGLYONJST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)O)C.COCC1=CC=C(C=C1)OC2=CC=C(C=C2)COC.COC1=C(C=CC(=C1)NC2=CC=CC=C2)[N+]#N

Origin of Product

United States

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